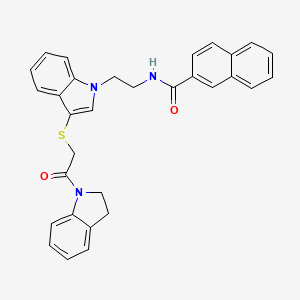

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C31H27N3O2S and its molecular weight is 505.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide, are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

The compound interacts with its targets, the NMDA-GluN2B receptors, by binding to them . This binding affinity can lead to changes in the receptor’s activity, potentially modulating the transmission of signals in the nervous system.

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection . It has shown significant protective effects against H2O2-induced death of RAW 264.7 cells . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, the compound significantly elevated the cell survival rate .

Result of Action

The compound’s action results in a significant reduction in the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells . This suggests that the compound may have anti-inflammatory effects. Moreover, it can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model , indicating its potential as a neuroprotective agent.

Activité Biologique

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide, often referred to as a novel indole derivative, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C28H27N3O2S

- Molecular Weight : 469.6 g/mol

- Purity : Typically around 95%

The primary biological activity of this compound is attributed to its interaction with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . This interaction is crucial for neuroprotection, particularly in conditions such as ischemic stroke. The compound exhibits neuroprotective effects comparable to established neuroprotective agents like ifenprodil, indicating its potential utility in treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound significantly protects neuronal cells from oxidative stress. For instance, it has been shown to reduce H2O2-induced cell death in RAW 264.7 macrophage cells, highlighting its potential as a therapeutic agent in neurodegenerative disorders.

Antimicrobial Activity

While the primary focus has been on neuroprotection, preliminary studies suggest that indole derivatives can exhibit antimicrobial properties. A related study synthesized various indole derivatives and evaluated their antibacterial and antifungal activities against several pathogens. The results indicated that specific structural modifications could enhance antimicrobial efficacy, suggesting a broader application for compounds like this compound.

Research Findings

| Study | Findings |

|---|---|

| Neuroprotection Study | Demonstrated significant protective effects against oxidative stress in neuronal cells (RAW 264.7). |

| Antimicrobial Evaluation | Related indole derivatives showed activity against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area. |

| Molecular Docking Studies | Indicated strong binding affinity to NMDA receptors, supporting its role as a neuroprotective agent. |

Case Study 1: Neuroprotective Efficacy

In a controlled laboratory setting, the compound was tested for its ability to mitigate neuronal damage induced by oxidative stress. The results showed that treatment with this compound significantly decreased cell death rates compared to untreated controls.

Case Study 2: Antimicrobial Potential

Another study synthesized various indole derivatives, including those structurally similar to this compound). These compounds were tested against a range of bacterial strains, revealing varying degrees of antimicrobial activity, which warrants further investigation into their potential applications in treating infections.

Propriétés

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O2S/c35-30(34-17-15-23-8-3-5-11-27(23)34)21-37-29-20-33(28-12-6-4-10-26(28)29)18-16-32-31(36)25-14-13-22-7-1-2-9-24(22)19-25/h1-14,19-20H,15-18,21H2,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAWTYCKNIQLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.